2-(benzylamino)-N-(2-nitrophenyl)acetamide
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Overview
Description
2-(benzylamino)-N-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzylamino group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with benzylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the benzylamino group is oxidized to form corresponding imines or amides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Reduction Products: 2-(benzylamino)-N-(2-aminophenyl)acetamide.
Substitution Products: Various substituted amides depending on the nucleophile used.
Oxidation Products: Corresponding imines or amides.
Scientific Research Applications
2-(benzylamino)-N-(2-nitrophenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group may play a role in the compound’s ability to interact with biological molecules, while the benzylamino group can enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylamino)-N-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(benzylamino)-N-(2-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.
2-(benzylamino)-N-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(benzylamino)-N-(2-nitrophenyl)acetamide is unique due to the presence of both a benzylamino group and a nitrophenyl group, which confer distinct chemical properties and reactivity. The nitro group, in particular, makes the compound more reactive in reduction and substitution reactions compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(benzylamino)-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(11-16-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18(20)21/h1-9,16H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHYTXFFFZUJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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